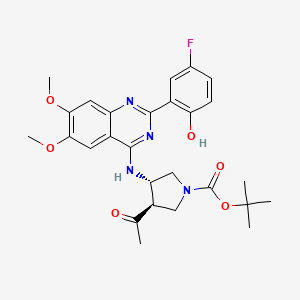

(3R,4S)-tert-butyl 3-acetyl-4-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)pyrrolidine-1-carboxylate

Description

The compound (3R,4S)-tert-butyl 3-acetyl-4-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)pyrrolidine-1-carboxylate is a structurally complex molecule featuring a pyrrolidine core modified with acetyl and tert-butyl carbamate groups, coupled to a quinazoline scaffold substituted with a 5-fluoro-2-hydroxyphenyl moiety and methoxy groups. Its design integrates pharmacophoric elements associated with kinase inhibition and metabolic stability, making it a candidate for therapeutic exploration. The stereochemistry (3R,4S) and substituent arrangement (e.g., fluorine, hydroxyl, methoxy) are critical for its bioactivity, as these groups influence solubility, target binding, and enzymatic resistance .

Properties

Molecular Formula |

C27H31FN4O6 |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

tert-butyl (3R,4S)-3-acetyl-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C27H31FN4O6/c1-14(33)18-12-32(26(35)38-27(2,3)4)13-20(18)30-24-16-10-22(36-5)23(37-6)11-19(16)29-25(31-24)17-9-15(28)7-8-21(17)34/h7-11,18,20,34H,12-13H2,1-6H3,(H,29,30,31)/t18-,20+/m0/s1 |

InChI Key |

VJMYGVQXDPVZAZ-AZUAARDMSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CN(C[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)C1CN(CC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Analysis

Key structural analogs include quinazoline derivatives with variations in substituent positions or halogens (e.g., chloro instead of fluoro) and pyrrolidine-based compounds with differing protecting groups (e.g., benzyl vs. tert-butyl). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts in regions corresponding to substituent environments. For instance:

- Key Observations :

- The 5-fluoro group in the target compound induces a slight upfield shift in H-39 compared to the chloro analog due to fluorine’s electronegativity altering electron density .

- The 2-hydroxyphenyl moiety (vs. 2-methoxyphenyl in Analog B) reduces steric hindrance, enhancing hydrogen bonding with biological targets .

Bioactivity and Pharmacological Profiles

Bioactivity comparisons focus on kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity:

- Key Insights :

- The 5-fluoro-2-hydroxyphenyl group in the target compound improves EGFR selectivity over Analog A (chloro-substituted), likely due to optimized halogen bonding .

- The tert-butyl carbamate enhances metabolic stability compared to benzyl-protected analogs (e.g., Analog B t1/2 = 2.4 h), critical for oral bioavailability .

Reactivity and Stability Under Physiological Conditions

Using the lumping strategy (grouping compounds with shared reactivity pathways), the target compound’s degradation profile aligns with quinazolines bearing electron-withdrawing groups (e.g., fluoro). For example:

- Oxidative Degradation: The 5-fluoro substituent slows CYP3A4-mediated oxidation compared to non-halogenated analogs, reducing reactive metabolite formation .

- Hydrolytic Stability : The tert-butyl carbamate resists esterase cleavage better than methyl or ethyl variants, maintaining structural integrity in plasma .

Critical Analysis of Divergent Evidence

- NMR vs. Lumping Strategy : While NMR data () highlights subtle structural differences affecting bioactivity, the lumping approach () groups compounds with shared reactivity, suggesting functional similarities despite structural variations. This dichotomy underscores the need for multi-faceted comparisons in drug design.

- Bioactivity Contradictions : Analog C exhibits superior EGFR inhibition but poorer solubility and stability, illustrating trade-offs between potency and pharmacokinetics .

Q & A

How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

The synthesis of this quinazoline-pyrrolidine hybrid involves multi-step reactions, including coupling of the quinazolin-4-amine moiety with the pyrrolidine backbone. Key factors affecting yield and purity include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or dichloromethane) are preferred for nucleophilic substitution reactions to stabilize intermediates .

- Temperature control : Reactions involving tert-butyl carbamate protection require low temperatures (0–5°C) to minimize side reactions like epimerization .

- Catalyst use : Palladium catalysts may enhance coupling efficiency in heterocyclic systems.

To optimize, use HPLC or LC-MS to monitor reaction progress and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification.

What experimental strategies are recommended to assess the compound’s biological activity against kinase targets?

Methodological Answer:

Kinase inhibition assays should be prioritized due to the quinazoline core’s known role in targeting ATP-binding pockets .

- In vitro enzyme assays : Use recombinant kinases (e.g., EGFR or VEGFR) with fluorescence-based ADP-Glo™ kits to measure IC₅₀ values.

- Cell-based assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays, with dose-response curves (1 nM–10 µM range).

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How can stereochemical integrity at the (3R,4S) positions be confirmed during synthesis?

Methodological Answer:

The chiral centers are prone to racemization under basic conditions. To verify stereochemistry:

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected pyrrolidine) .

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.

- NMR spectroscopy : Analyze coupling constants (J-values) for vicinal protons on the pyrrolidine ring to confirm diastereomeric ratios .

What structural modifications could enhance this compound’s solubility without compromising bioactivity?

Methodological Answer:

Modifications should retain the quinazoline pharmacophore while improving hydrophilicity:

- Pyrrolidine ring substitution : Introduce polar groups (e.g., hydroxymethyl at C4) via reductive amination .

- Carbamate replacement : Replace tert-butyl with PEGylated carbamates to enhance aqueous solubility .

- Salt formation : Prepare hydrochloride or mesylate salts of the free base.

Evaluate changes via logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .

How should researchers address contradictory data in enzyme inhibition vs. cellular activity studies?

Methodological Answer:

Discrepancies may arise from poor cellular permeability or off-target effects. To resolve:

- Permeability assessment : Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- Metabolite profiling : Incubate the compound with liver microsomes (human or murine) to identify active metabolites via LC-MS/MS .

- Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .

What analytical methods are critical for characterizing degradation products under accelerated stability conditions?

Methodological Answer:

Forced degradation studies (40°C/75% RH, acidic/basic/oxidative stress) should be analyzed using:

- UPLC-PDA-MS : Identify degradation products via molecular ion peaks and UV spectra.

- NMR : Assign structures to major degradants (e.g., deacetylation or carbamate hydrolysis) .

- Kinetic modeling : Determine degradation pathways (e.g., Arrhenius plots for temperature-dependent decay) .

How can computational tools aid in predicting this compound’s drug-likeness and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability, CYP inhibition, and hERG liability .

- Molecular docking : Simulate binding to kinase targets (PDB: 1M17) with AutoDock Vina to prioritize analogs .

- Toxicity screening : Run ProTox-II for hepatotoxicity and mutagenicity alerts based on structural fragments .

What strategies mitigate challenges in scaling up the synthesis from milligram to gram scale?

Methodological Answer:

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., acetyl group introduction) to improve heat dissipation .

- Process optimization : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for bulk purification .

- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting critical quality attributes (CQAs) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 knockout : Generate kinase-deficient cell lines to confirm target dependency .

- Phosphoproteomics : Perform SILAC-based mass spectrometry to map downstream signaling changes .

- In vivo models : Test efficacy in xenograft mice, correlating tumor growth inhibition with plasma exposure levels (LC-MS/MS quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.